molecular formula C12H15NO B13930564 (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol

(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol

Cat. No.: B13930564
M. Wt: 189.25 g/mol
InChI Key: ZMHVWWDAPASKLF-UHFFFAOYSA-N
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Description

(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol is an organic compound that features a pyridine ring substituted with a methanol group and a dimethylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol typically involves the alkylation of a pyridine derivative with a suitable alkyne. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne, followed by the addition of the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, Lindlar’s catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

Scientific Research Applications

(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a modulator of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)amine
  • (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)ethanol
  • (2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)acetaldehyde

Uniqueness

(2-(3,3-Dimethylbut-1-yn-1-yl)pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can provide insights that similar compounds may not .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

[2-(3,3-dimethylbut-1-ynyl)pyridin-4-yl]methanol

InChI

InChI=1S/C12H15NO/c1-12(2,3)6-4-11-8-10(9-14)5-7-13-11/h5,7-8,14H,9H2,1-3H3

InChI Key

ZMHVWWDAPASKLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=NC=CC(=C1)CO

Origin of Product

United States

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